Dynorphin

Opioid Receptor Pharmacology Radioligand Binding Receptor Selectivity

Dynorphin (CAS 74913-18-1) encompasses dynorphin A (1-17), dynorphin B, and big dynorphin, each with distinct pharmacological properties. Dynorphin A (1-17) provides 32-fold KOR binding selectivity and 70-fold functional selectivity over MOR, ensuring clean interpretation of KOR-mediated signaling. Big dynorphin offers the greatest potency for G protein activation assays (GTPγS binding, cAMP inhibition). Dynorphin B and dynorphin A-(1-8) are ideal for endogenous processing studies. Select the specific peptide for your experimental design.

Molecular Formula C99H155N31O23
Molecular Weight 2147.5 g/mol
CAS No. 74913-18-1
Cat. No. B1627789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynorphin
CAS74913-18-1
SynonymsDynorphin
Dynorphin (1-17)
Dynorphin A
Dynorphin A (1-17)
Dynorphins
Molecular FormulaC99H155N31O23
Molecular Weight2147.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N
InChIInChI=1S/C99H155N31O23/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)
InChIKeyJMNJYGMAUMANNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dynorphin (CAS 74913-18-1): A Prodynorphin-Derived Opioid Peptide Class with Unique Kappa-Opioid Receptor Agonist Profile and Divergent Functional Characteristics


Dynorphin (CAS 74913-18-1) encompasses a class of endogenous opioid peptides derived from the prodynorphin precursor, including dynorphin A (1-17), dynorphin B, and big dynorphin (a 32-amino acid peptide containing both dynorphin A and dynorphin B sequences) . These peptides preferentially bind to and activate the kappa-opioid receptor (KOR) but exhibit substantial differences in binding affinity, receptor selectivity, functional potency, and tissue distribution . Notably, dynorphin A (1-17) demonstrates subnanomolar affinity for human KOR (Ki = 0.05 nM) and serves as a highly potent agonist (EC50 = 0.43 nM), while also exhibiting measurable binding and functional activity at mu-opioid (MOR) and delta-opioid (DOR) receptors . The dynorphin class represents a critical tool for dissecting KOR-mediated signaling pathways, with each member offering distinct pharmacological properties that preclude simple substitution .

Why Procuring a Generic 'Dynorphin' Without Specifying the Exact Peptide Sequence Carries Scientific and Experimental Risk


Dynorphin A (1-17), dynorphin B, and big dynorphin—though all derived from prodynorphin—exhibit markedly divergent pharmacological profiles that directly impact experimental outcomes and procurement decisions . Dynorphin A displays subnanomolar KOR affinity (Ki = 0.05 nM) and >30-fold selectivity over MOR, whereas dynorphin B demonstrates low selectivity across opioid receptor subtypes . Big dynorphin, the 32-amino acid concatenated peptide, activates G proteins through KOR with significantly greater potency and efficacy than either dynorphin A or dynorphin B alone . Furthermore, regional brain concentrations differ substantially: dynorphin B and dynorphin A-(1-8) are present in much greater amounts than full-length dynorphin A in whole rat brain, indicating differential processing that cannot be replicated by a single 'generic' dynorphin . Substituting one dynorphin peptide for another without accounting for these quantitative differences in affinity, selectivity, and endogenous abundance will introduce uncontrolled variability in receptor occupancy, downstream signaling, and physiological interpretation.

Quantitative Differentiation of Dynorphin (CAS 74913-18-1) Peptides: Binding Affinity, Functional Potency, and Regional Abundance Versus Closest Analogs


Dynorphin A (1-17) Subnanomolar KOR Affinity and Receptor Selectivity Profile Compared to Dynorphin B and Big Dynorphin

Dynorphin A (1-17) exhibits subnanomolar binding affinity for human kappa-opioid receptor (hKOR) with a Ki of 0.05 ± 0.01 nM, while also demonstrating measurable affinity for hMOR (Ki = 1.60 ± 0.18 nM) and hDOR (Ki = 1.25 ± 0.12 nM), yielding selectivity ratios (Ki MOR/Ki KOR) of approximately 32-fold and (Ki DOR/Ki KOR) of approximately 25-fold . In contrast, dynorphin B displays a pKi of 9.9 (Ki ≈ 0.13 nM) for hKOR but has been characterized as exhibiting low selectivity across opioid receptor subtypes . Big dynorphin demonstrates roughly similar KOR binding affinity to dynorphin A but is less selective for KOR over MOR and DOR than dynorphin A .

Opioid Receptor Pharmacology Radioligand Binding Receptor Selectivity

Functional Agonist Potency of Dynorphin A at Cloned Human Opioid Receptors Versus Dynorphin B and Big Dynorphin

In functional assays using Xenopus oocytes coexpressing human opioid receptors with GIRK1 channels, dynorphin A (1-17) activated hKOR with an EC50 of 0.43 ± 0.08 nM, while requiring substantially higher concentrations to activate hMOR (EC50 = 30 ± 5 nM) and hDOR (EC50 = 84 ± 11 nM), representing a 70-fold and 195-fold functional selectivity for KOR over MOR and DOR, respectively . In contrast, big dynorphin activates G proteins through hKOR with much greater potency, efficacy, and selectivity than other dynorphins, including dynorphin A and dynorphin B, and the rank order of functional potency does not correlate with binding affinity rank order, indicating biased signaling properties . Dynorphin B demonstrates lower functional potency at KOR compared to both dynorphin A and big dynorphin .

Functional Assays G Protein Activation EC50 Potency

Endogenous Brain Abundance and Differential Regional Distribution of Dynorphin Peptides

Quantitative measurement of five prodynorphin-derived peptides in whole rat brain revealed that alpha-neo-endorphin, dynorphin A-(1-8), and dynorphin B are present in much greater amounts than beta-neo-endorphin or full-length dynorphin A (1-17) . Although a general parallelism exists in the regional distribution of these peptides across brain areas, noteworthy exceptions were identified, suggesting that differential post-translational processing occurs in a region-specific manner . Notably, in the hippocampus, very high concentrations of dynorphin B and alpha-neo-endorphin are present in region CA4, while dynorphin A-(1-8) and Met-enkephalin have their highest concentrations in the dentate gyrus .

Neuropeptide Distribution Regional Brain Mapping Endogenous Tone

In Vivo Analgesic and Motor Effects of Dynorphin A(1-9) Analogues Versus Parent Peptide

The dynorphin A fragment dynorphin A-(1-9) served as a baseline comparator for a series of analogues designed to enhance in vivo potency while minimizing motor impairment . The analogue [D-Leu8]Dyn A-(1-9) displayed comparable kappa-opioid receptor affinity and selectivity to Dyn A-(1-9) in vitro, yet its in vivo potency in the guinea pig ileum assay, writhing test, and motor dysfunction assay was markedly enhanced by 8- to 12-fold compared with Dyn A-(1-9) . Furthermore, thiopeptide bond-containing analogues such as [6 psi 7(CS-NH),D-Leu8]Dyn A-(1-9) exhibited ED50 values for antinociception of 29.5 nmol/mouse, [Lys6,6 psi 7(CS-NH),D-Leu8]Dyn A-(1-9) of 23.9 nmol/mouse, and [Leu6,6 psi 7(CS-NH),D-Leu8]Dyn A-(1-9) of 15.5 nmol/mouse, all substantially lower than the ED50 of 90.7 nmol/mouse for Dyn A-(1-9) . Importantly, these stabilized thiopeptide analogues caused little or no motor impairment at analgesic doses, a critical differentiation from the parent peptide .

In Vivo Pharmacology Antinociception Motor Dysfunction

Optimal Research and Industrial Applications for Dynorphin Peptides Based on Quantified Differentiation Evidence


High-Selectivity KOR Activation Studies Requiring Dynorphin A (1-17)

When experimental objectives demand highly selective activation of kappa-opioid receptors with minimal confounding activity at mu- or delta-opioid receptors, dynorphin A (1-17) is the optimal choice. Its 32-fold binding selectivity and 70-fold functional selectivity for KOR over MOR—quantified in cloned human receptor assays—enable clean interpretation of KOR-mediated signaling, gene expression changes, and behavioral pharmacology . This contrasts with dynorphin B, which exhibits low selectivity and may introduce off-target effects, and big dynorphin, which is less selective than dynorphin A .

Investigating Endogenous KOR Tone and Regional Brain Processing of Prodynorphin

Studies aimed at understanding endogenous KOR tone, prodynorphin processing, or region-specific opioid peptide distribution should utilize dynorphin B or dynorphin A-(1-8) as experimental probes, given their much greater abundance in whole rat brain compared to full-length dynorphin A . High concentrations of dynorphin B in hippocampal region CA4 and of dynorphin A-(1-8) in the dentate gyrus further underscore the need for region-specific peptide selection to accurately model endogenous signaling .

Functional G Protein Activation Assays Prioritizing Maximal KOR Efficacy and Potency

For functional assays measuring G protein activation (e.g., GTPγS binding, cAMP inhibition, or GIRK channel activation), big dynorphin provides the greatest potency and efficacy at human KOR among all prodynorphin-derived peptides . The rank order of functional potency does not correlate with binding affinity, indicating that big dynorphin engages distinct signaling conformations that cannot be replicated by dynorphin A or dynorphin B alone .

In Vivo Analgesic Studies Requiring Minimized Motor Side Effects

Investigators performing in vivo antinociception studies who require a KOR agonist with a favorable therapeutic window should consider stabilized dynorphin A analogues such as [Leu6,6 psi 7(CS-NH),D-Leu8]Dyn A-(1-9), which demonstrated a 5.8-fold improvement in analgesic ED50 (15.5 nmol/mouse) compared to the parent Dyn A-(1-9) peptide (90.7 nmol/mouse) while producing little or no motor impairment at analgesic doses . This differentiation is critical for pain research where motor side effects confound behavioral readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dynorphin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.